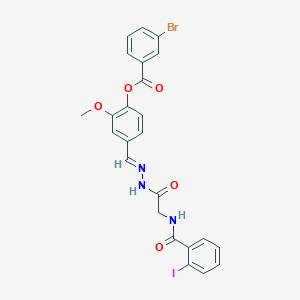![molecular formula C26H19FN4O3 B12023981 methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[7-(2-fluorofenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo es un compuesto orgánico complejo que pertenece a la clase de los compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura cíclica que contiene al menos un átomo que no es carbono. La estructura específica de este compuesto incluye un núcleo de cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina, que está fusionado con un grupo benzoato. La presencia de un grupo fluorofenil se suma a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[7-(2-fluorofenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo generalmente implica múltiples pasos, incluida la formación del núcleo de cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina y la posterior funcionalización con los grupos fluorofenil y benzoato. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y controles de temperatura para garantizar que se obtenga el producto deseado con alta pureza y rendimiento .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar las condiciones de reacción, minimizar los residuos y garantizar la calidad constante del producto. El uso de técnicas analíticas avanzadas, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, es esencial para monitorear la síntesis y garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[7-(2-fluorofenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas y su reactividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto, lo que potencialmente conduce a nuevos derivados con propiedades únicas.
Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución, donde otros grupos funcionales reemplazan al átomo de flúor.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del compuesto, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El 4-[7-(2-fluorofenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del 4-[7-(2-fluorofenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura única del compuesto le permite unirse a estos objetivos con alta afinidad, lo que potencialmente modula su actividad y conduce a diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales y la modulación de la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otras moléculas heterocíclicas con un núcleo de cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina, como:
- 4-[7-(4-fluorofenil)-2-metoxi-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo
- 4-[2-cloro-7-(2-fluorofenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo
Singularidad
La singularidad del 4-[7-(2-fluorofenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidin-6-il]benzoato de metilo radica en su combinación específica de grupos funcionales y su capacidad para sufrir una amplia gama de reacciones químicas. Esta versatilidad lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C26H19FN4O3 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
methyl 4-[11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |
InChI |
InChI=1S/C26H19FN4O3/c1-33-25(32)16-12-10-15(11-13-16)24-21-22(18-7-3-5-9-20(18)34-24)30-26-28-14-29-31(26)23(21)17-6-2-4-8-19(17)27/h2-14,23-24H,1H3,(H,28,29,30) |
Clave InChI |
SIWNYTRIPRKPMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)
![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)



![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)


![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)
